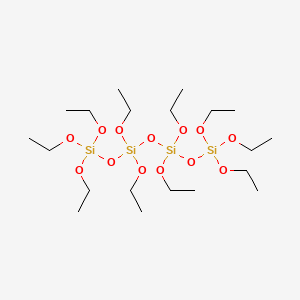
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate is a complex organosilicon compound with the molecular formula C20H50O13Si4 . This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate typically involves the hydrolysis and condensation of silane precursors. One common method involves the reaction of tetraethoxysilane with ethanol in the presence of a catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in a solvent such as toluene or hexane to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a three-dimensional network.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water, alcohols, and various catalysts such as acids or bases. Reaction conditions typically involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organosilicon compounds .
Scientific Research Applications
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in these reactions include the interaction of silane groups with water and other reactive species .
Comparison with Similar Compounds
Similar Compounds
Tetrasiloxane, decaethoxy-: Another organosilicon compound with similar structural features but different functional groups.
Bis(triethoxysilyl)ethane: A related compound used in the synthesis of organosilica membranes with distinct properties.
2-Triethoxysilylazulene derivatives: Compounds with similar silane groups but different organic moieties.
Uniqueness
Diethoxysilanediyl pentaethyl triethoxysilyl bisorthosilicate is unique due to its specific combination of ethoxy and silane groups, which confer distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring high-performance materials with tailored properties .
Properties
CAS No. |
13331-84-5 |
|---|---|
Molecular Formula |
C20H50O13Si4 |
Molecular Weight |
610.9 g/mol |
IUPAC Name |
[diethoxy(triethoxysilyloxy)silyl] diethyl triethoxysilyl silicate |
InChI |
InChI=1S/C20H50O13Si4/c1-11-21-34(22-12-2,23-13-3)31-36(27-17-7,28-18-8)33-37(29-19-9,30-20-10)32-35(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 |
InChI Key |
NNKAHFKLYXCFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















